![molecular formula C22H26N4OS B2433656 N-[4-(dimethylamino)benzyl]-2-[(2-ethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1351837-81-4](/img/structure/B2433656.png)
N-[4-(dimethylamino)benzyl]-2-[(2-ethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide
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Description
N-[4-(dimethylamino)benzyl]-2-[(2-ethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H26N4OS and its molecular weight is 394.54. The purity is usually 95%.
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Scientific Research Applications
Nonlinear Optical Materials
Organic nonlinear optical (NLO) materials play a crucial role in optical signal-processing devices. The compound , N-[4-(dimethylamino)benzyl]-2-[(2-ethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide, has been studied for its second-order NLO effects. Researchers have characterized its nonlinear optical coefficients, which can be quantitatively determined using precisely processed crystals. These properties make it valuable for applications such as THz-wave generation and detection .
Photoinitiators
Another application lies in photopolymerization processes. Specifically, the compound 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone (DBMP), which shares structural similarities with our compound, acts as a photoinitiator. When incorporated into polymeric matrices, DBMP generates radicals upon UV irradiation, facilitating radical chain polymerization. While not identical, the compound’s structural features suggest potential photoinitiator properties .
Selective Oxidation of Methyl Aromatics
Although not directly related to our compound, 4-N,N-Dimethylaminopyridine (DMAP) has demonstrated selective oxidation of methyl aromatics using molecular oxygen. While DMAP and our compound differ, exploring similar chemical motifs may reveal novel applications in oxidation reactions .
properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-(2-ethylanilino)-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-5-17-8-6-7-9-19(17)25-22-24-15(2)20(28-22)21(27)23-14-16-10-12-18(13-11-16)26(3)4/h6-13H,5,14H2,1-4H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNINSXXEUYWFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=C(S2)C(=O)NCC3=CC=C(C=C3)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)benzyl]-2-[(2-ethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide |
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